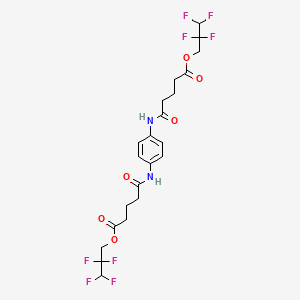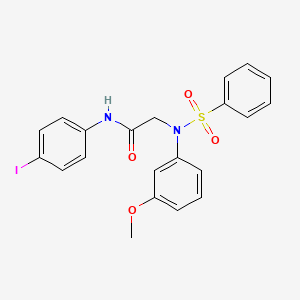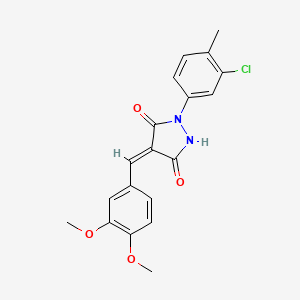
bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate), also known as BTTPA, is a chemical compound with potential applications in scientific research.
Mechanism of Action
Bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) functions as a chelating agent, binding to metal ions through its imine and carboxylate groups. This binding causes a change in the fluorescence properties of bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate), allowing for detection and quantification of the metal ion in question.
Biochemical and Physiological Effects:
bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) does not have any known direct biochemical or physiological effects. However, its ability to detect metal ions in biological samples can provide valuable information about metal ion homeostasis and potential metal ion toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) in lab experiments is its high selectivity for certain metal ions. This selectivity allows for accurate detection and quantification of specific metal ions in biological samples. However, one limitation of using bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) is its relatively low fluorescence quantum yield, which can limit its sensitivity in certain applications.
Future Directions
There are several potential future directions for research involving bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate). One area of interest is the development of new bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) derivatives with improved fluorescence properties, such as higher quantum yields and longer emission wavelengths. Another area of interest is the application of bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) in vivo, to study metal ion dynamics in living organisms. Additionally, bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) could be used in conjunction with other fluorescent probes to study complex biological systems, such as protein-protein interactions and signal transduction pathways.
Synthesis Methods
Bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) can be synthesized through a multi-step process involving the reaction of 2,2,3,3-tetrafluoropropylamine with 1,4-phenylenediamine, followed by the addition of 5-oxopentanoic acid. The resulting compound can be purified using various methods, including column chromatography and recrystallization.
Scientific Research Applications
Bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) has potential applications in scientific research, particularly in the field of biochemistry. It can be used as a fluorescent probe for detecting metal ions, such as copper and iron, in biological samples. bis(2,2,3,3-tetrafluoropropyl) 5,5'-(1,4-phenylenediimino)bis(5-oxopentanoate) can also be used to study protein-ligand interactions and enzyme kinetics.
properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-oxo-5-[4-[[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino]anilino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F8N2O6/c23-19(24)21(27,28)11-37-17(35)5-1-3-15(33)31-13-7-9-14(10-8-13)32-16(34)4-2-6-18(36)38-12-22(29,30)20(25)26/h7-10,19-20H,1-6,11-12H2,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWJAUCMVNZKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5193961.png)

![2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5193971.png)


![2-[(4-chlorophenyl)thio]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5194003.png)
![N-(4-bromophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5194010.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)
![3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5194058.png)
![(3R*,4R*)-1-[3-(methylthio)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5194060.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5194061.png)
![2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5194067.png)